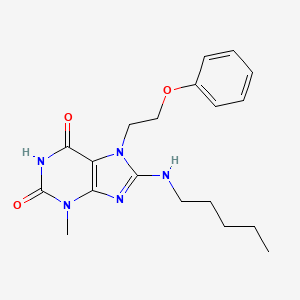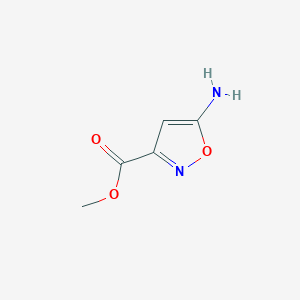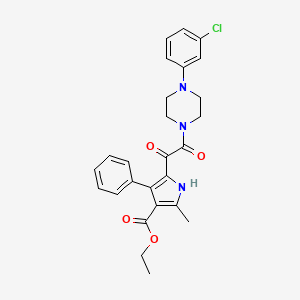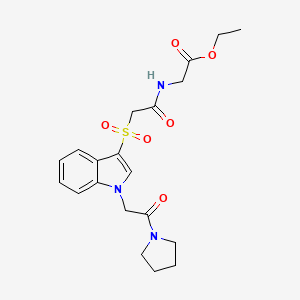
3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that belongs to the purine family. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as caffeine, the nucleotides of DNA and RNA, and certain pharmaceuticals. The specific structure of this compound suggests potential biological activity or pharmaceutical application, given the presence of a purine core and various functional groups attached to it.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions that introduce various substituents to the purine ring. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with inhibitory activities against dipeptidyl peptidase IV (DPP-IV) includes characterizations based on NMR and ESI MS data . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the desired functional groups and their positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. For instance, the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the intermolecular interactions present in the crystal structure of the compound, highlighting the importance of hydrogen bonds and electrostatic energy contributions . The molecular structure of "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" would similarly influence its biological interactions and potential applications.
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that modify their structure and properties. Methylation reactions, for example, are common in modifying purine-6,8-diones, with the position of methylation influenced by the presence of substituents and their steric effects . The presence of a 3-methyl group can hinder methylation at N-9 due to steric hindrance . The compound , with its specific substituents, would likely have its own unique reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of various functional groups, such as amino and phenoxyethyl groups, can affect these properties. For example, the ionization of purine-6,8-diones and their methylation reactions are influenced by the presence of methyl groups at specific positions . The specific properties of "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" would need to be empirically determined to understand its behavior in different environments and potential applications in biological systems or material science.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- Ionization and Methylation Reactions : Purine-6,8-diones, including compounds with 3-methyl substituents, have been studied for their ionization and methylation reactions. These compounds are categorized based on their physical properties and their reactions, including protonation, alkylation, and methylation, which are significantly influenced by the presence of 3-methyl substituents. This research provides insights into the chemical behavior of purine diones, potentially including the compound of interest (Rahat, Bergmann, & Tamir, 1974).
Propiedades
IUPAC Name |
3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-4-8-11-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)12-13-27-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVJUJBVNBJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)


![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)





![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)